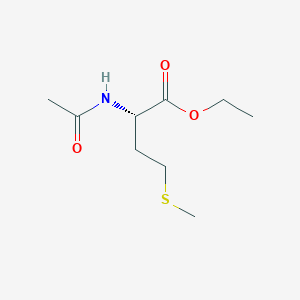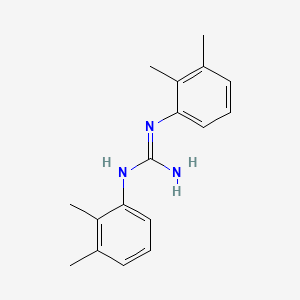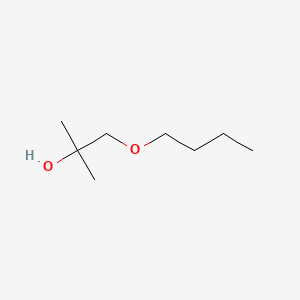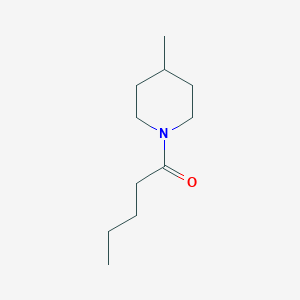
N-acetyl-L-methionine ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-L-methionine ethyl ester is a derivative of the amino acid L-methionine It is characterized by the presence of an acetyl group attached to the nitrogen atom and an ethyl ester group attached to the carboxyl group
準備方法
Synthetic Routes and Reaction Conditions
N-acetyl-L-methionine ethyl ester can be synthesized through the esterification of N-acetyl-L-methionine. One common method involves the reaction of N-acetyl-L-methionine with ethanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid . The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Enzymatic methods using aminoacylase in organic solvents have also been explored for the enantioselective synthesis of N-acetyl-L-methionine .
化学反応の分析
Types of Reactions
N-acetyl-L-methionine ethyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: N-acetyl-L-methionine ethyl alcohol.
Substitution: Various N-acyl derivatives of L-methionine ethyl ester.
科学的研究の応用
N-acetyl-L-methionine ethyl ester has several applications in scientific research:
Biology: It is studied for its role in protein synthesis and as a potential antioxidant.
Industry: It is used in the production of pharmaceuticals and as a food additive.
作用機序
The mechanism of action of N-acetyl-L-methionine ethyl ester involves its conversion to N-acetyl-L-methionine and subsequently to L-methionine in the body. L-methionine is an essential amino acid that plays a crucial role in protein synthesis, methylation reactions, and as a precursor for the synthesis of other important biomolecules . The acetyl group may also confer additional stability and bioavailability to the compound.
類似化合物との比較
Similar Compounds
N-acetyl-L-cysteine ethyl ester: Similar in structure but contains a thiol group instead of a thioether group.
N-acetyl-L-tyrosine ethyl ester: Contains a phenolic group instead of a thioether group.
N-acetyl-L-phenylalanine ethyl ester: Contains a benzyl group instead of a thioether group.
Uniqueness
N-acetyl-L-methionine ethyl ester is unique due to the presence of the thioether group, which imparts distinct chemical and biological properties. The thioether group is susceptible to oxidation, making it a useful probe for studying oxidative stress and related biochemical pathways .
特性
CAS番号 |
59587-10-9 |
|---|---|
分子式 |
C9H17NO3S |
分子量 |
219.30 g/mol |
IUPAC名 |
ethyl (2S)-2-acetamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C9H17NO3S/c1-4-13-9(12)8(5-6-14-3)10-7(2)11/h8H,4-6H2,1-3H3,(H,10,11)/t8-/m0/s1 |
InChIキー |
HWRSILOQIXCGQU-QMMMGPOBSA-N |
異性体SMILES |
CCOC(=O)[C@H](CCSC)NC(=O)C |
正規SMILES |
CCOC(=O)C(CCSC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Bicyclo[2.2.1]heptanyl)-3-[[3-(dimethylamino)benzoyl]amino]thiourea](/img/structure/B14156399.png)

![methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate](/img/structure/B14156419.png)


![3-[(heptafluoropropyl)sulfonyl]-4-[(4-methoxyphenyl)amino]-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B14156448.png)



![5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14156467.png)


![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)
![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)
